molecular formula C20H20NP B8224186 Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- CAS No. 4358-50-3

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-

Cat. No.: B8224186
CAS No.: 4358-50-3
M. Wt: 305.4 g/mol
InChI Key: LRZUEXVJCUCZCM-UHFFFAOYSA-N
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Description

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is an organic compound with the molecular formula C18H16NP. It is a derivative of benzenamine, where the amino group is substituted with a diphenylphosphino group and two methyl groups. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- typically involves the reaction of benzenamine derivatives with diphenylphosphine. One common method is the reaction of 2-iodoaniline with diphenylphosphine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The compound can also act as a nucleophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-diphenylphosphanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-21(2)19-15-9-10-16-20(19)22(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZUEXVJCUCZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448653
Record name Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-50-3
Record name Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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